(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine
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Overview
Description
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methoxy group on a phenyl ring. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-6-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine donor.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. Techniques such as continuous flow chemistry and the use of robust catalysts are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxylated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine depends on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(2-Chloro-6-methoxyphenyl)propan-1-amine: A homologous compound with an additional carbon atom in the alkyl chain.
Uniqueness
(S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and interactions compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-6-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI Key |
ZAPYWTYXWPYFBH-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)OC)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)OC)N |
Origin of Product |
United States |
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